Erk5-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ERK5-IN-1 is a potent inhibitor of extracellular signal-regulated kinase 5 (ERK5), with an IC50 value of 87 nM . It also inhibits leucine-rich repeat kinase 2 (LRRK2) with an IC50 value of 26 nM . ERK5 is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival . This compound has gained significant attention due to its potential therapeutic applications in cancer treatment and other diseases involving dysregulated ERK5 signaling .

Mechanism of Action

Target of Action

Erk5-IN-1 primarily targets the Extracellular Signal-Regulated Kinase 5 (ERK5), also known as BMK1 or MAPK7 . ERK5 is a member of the classical mitogen-activated protein kinase (MAPK) family, which includes well-known members such as ERK1/2, c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38 MAPK) . ERK5 plays a crucial role in various cellular processes, including cell proliferation, survival, and motility .

Mode of Action

this compound interacts with its target, ERK5, by inhibiting its kinase activity . This inhibition disrupts the normal signaling pathways of ERK5, leading to changes in cellular processes. For instance, it has been suggested that this compound can increase the intracellular accumulation of certain substances by directly inhibiting the efflux function of ABCB1 .

Biochemical Pathways

The ERK5 signaling pathway is a three-tiered mitogen-activated protein kinase (MAPK) signaling cascade comprising the kinases MEKK2 and MEKK3 that phosphorylate and activate dual specificity kinase MEK5, which in turn phosphorylates the activation-loop T-E-Y motif in the ERK5 kinase domain, thereby activating it . This compound, by inhibiting ERK5, disrupts this signaling pathway, affecting downstream effects such as cell proliferation and survival .

Result of Action

The inhibition of ERK5 by this compound leads to various molecular and cellular effects. For instance, it has been suggested that ERK5 inhibition can decrease EGF-induced cell proliferation . Furthermore, ERK5 inhibition can impair the NF-kB pathway in cells, leading to apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the MEK5/ERK5 signaling pathway can be triggered by a diverse range of stimuli, including mitogens, stressors like cytokines, fluid shear stress, high osmolarity, oxidative stress, and growth factors . Therefore, these environmental factors could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Erk5-IN-1 functions by inhibiting the kinase activity of ERK5, thereby disrupting its role in biochemical reactions. ERK5 is activated by the upstream kinase MEK5, which phosphorylates ERK5 at the threonine-glutamic acid-tyrosine (TEY) motif. This compound binds to the ATP-binding site of ERK5, preventing its phosphorylation and subsequent activation. This inhibition affects various downstream targets, including transcription factors such as MEF2C, which are involved in gene expression regulation .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In endothelial cells, this compound inhibits the secretion of proinflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8), thereby reducing inflammation . In cancer cells, this compound suppresses cell proliferation, motility, and invasion by inhibiting ERK5-mediated signaling pathways . Additionally, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy by reversing multidrug resistance .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of ERK5, which prevents the phosphorylation of the TEY motif by MEK5 . This inhibition blocks the activation of ERK5 and its downstream signaling pathways. This compound also affects the nuclear translocation of ERK5, thereby influencing gene expression and cellular responses . Furthermore, this compound has been shown to interact with mitochondrial glutaminase, regulating its expression and activity in tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting ERK5 activity for extended periods . Prolonged exposure to this compound may lead to the development of resistance in some cell lines. Additionally, long-term treatment with this compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits ERK5 activity and reduces tumor growth without causing significant toxicity . Higher doses of this compound may lead to adverse effects, including hepatotoxicity and cardiotoxicity . It is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including glutaminolysis. ERK5 interacts with mitochondrial glutaminase, regulating its expression and activity . This interaction affects the catabolism of glutamine, a key energy source for tumor cells. By modulating glutaminase activity, this compound influences cellular metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to interact with ATP-binding cassette (ABC) transporters, such as ABCB1, which play a role in drug efflux and multidrug resistance . This compound inhibits the efflux function of ABCB1, leading to increased intracellular accumulation of chemotherapeutic drugs . Additionally, this compound undergoes nucleo-cytoplasmic shuttling, affecting its localization and activity within cells .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm under resting conditions but translocates to the nucleus upon activation . This nuclear translocation is essential for ERK5 to exert its effects on gene expression and cellular responses. This compound inhibits the nuclear translocation of ERK5, thereby modulating its activity and function .

Preparation Methods

The synthesis of ERK5-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The final step involves the coupling of the prepared intermediates to form the desired this compound compound . Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

ERK5-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions employed . For example, oxidation of this compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

In chemistry, ERK5-IN-1 is used as a tool compound to study the role of ERK5 in various cellular processes and to develop new inhibitors with improved potency and selectivity . In biology, this compound is employed to investigate the signaling pathways regulated by ERK5 and its impact on cell proliferation, differentiation, and survival . In medicine, this compound has shown promise as a therapeutic agent for the treatment of various cancers, including breast cancer, lung cancer, and melanoma .

Comparison with Similar Compounds

ERK5-IN-1 is unique among ERK5 inhibitors due to its high potency and selectivity for ERK5 and LRRK2 . Other similar compounds include XMD8-92, which also inhibits ERK5 but with lower potency . Additionally, this compound has been shown to overcome resistance to other kinase inhibitors, such as those targeting ERK1/2, by inhibiting the compensatory activation of ERK5 . This makes this compound a valuable tool for studying the role of ERK5 in cancer and other diseases and for developing new therapeutic strategies .

References

Properties

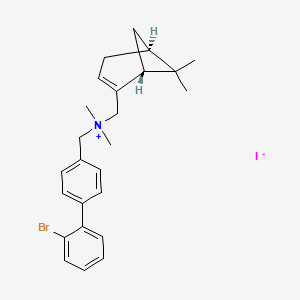

IUPAC Name |

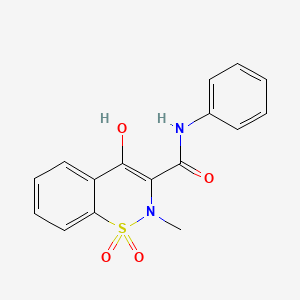

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N7O2/c1-29-11-13-32(14-12-29)17-9-10-19(22(15-17)34-4)27-25-26-16-21-23(28-25)30(2)20-8-6-5-7-18(20)24(33)31(21)3/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTPGANIPBKTNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)

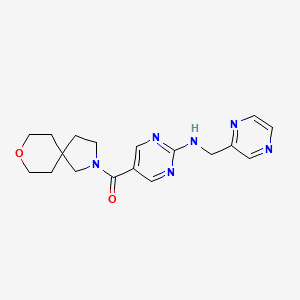

![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)

![dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611790.png)

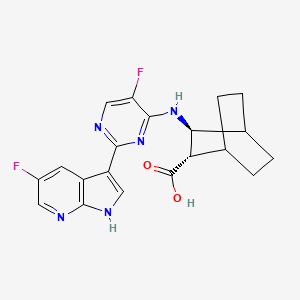

![4-(6-fluoropyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B611793.png)

![4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B611794.png)